molecular formula C16H13Cl2NO4S B13201900 (3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13201900
M. Wt: 386.2 g/mol
InChI Key: KOMUHJORPRFIMB-AWEZNQCLSA-N
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Description

(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1009520-26-6) is a tetrahydroisoquinoline derivative characterized by a 2,6-dichlorobenzenesulfonyl substituent at position 2 and a carboxylic acid group at position 3 of the tetrahydroisoquinoline scaffold. Key physicochemical properties include:

  • Molecular formula: C₁₆H₁₃Cl₂NO₄S
  • Molecular weight: 386.25 g/mol
  • IUPAC name: 2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
  • PubChem CID: 3781305 .

The compound’s structure includes a sulfonyl group with electron-withdrawing chlorine atoms, which may influence its pharmacokinetic properties, such as solubility and binding affinity to biological targets.

Properties

Molecular Formula

C16H13Cl2NO4S

Molecular Weight

386.2 g/mol

IUPAC Name

(3S)-2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H13Cl2NO4S/c17-12-6-3-7-13(18)15(12)24(22,23)19-9-11-5-2-1-4-10(11)8-14(19)16(20)21/h1-7,14H,8-9H2,(H,20,21)/t14-/m0/s1

InChI Key

KOMUHJORPRFIMB-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the dichlorobenzenesulfonyl group: This step involves sulfonylation, where the tetrahydroisoquinoline intermediate reacts with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The dichlorobenzenesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may confer biological activity, making it a candidate for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The tetrahydroisoquinoline scaffold is highly versatile, with modifications at positions 2 and 3 significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Source
Target Compound: (3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid 2,6-dichlorobenzenesulfonyl (position 2), carboxylic acid (position 3) 386.25 Electron-withdrawing Cl groups enhance stability; sulfonyl group may influence receptor binding. Not explicitly reported in evidence.
(S)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Hydrochloride 6,7-dimethoxy (positions 6,7), carboxylic acid (position 3) ~237.10 (free base) Electron-donating methoxy groups improve solubility; used as a pharmaceutical intermediate. Used in drug synthesis; no direct activity data provided.
KY-021 (PPAR Gamma Agonist) 2-Benzyl, 7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy] (position 7), carboxylic acid (position 3) Not reported Bulky substituents enhance PPAR gamma binding; oxazole moiety contributes to potency. EC₅₀ = 11.8 nM (human PPAR gamma); antidiabetic effects in mice.
(3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid 4-methoxybenzenesulfonyl (position 2), carboxylic acid (position 3) 347.39 Methoxy group reduces electron-withdrawing effects compared to Cl; may alter pharmacokinetics. No activity data provided.

Key Findings from Structural Comparisons

In contrast, the 4-methoxybenzenesulfonyl analog () has an electron-donating methoxy group, which may reduce binding affinity but improve solubility .

Biological Activity :

  • KY-021 () demonstrates that bulky substituents, such as the phenyloxazole-ethoxy group, are critical for PPAR gamma activation. The target compound lacks these moieties, suggesting divergent therapeutic applications .
  • The 6,7-dimethoxy analog () is primarily used as a synthetic intermediate, highlighting the importance of substituent positioning for functional utility .

Physicochemical Properties: The dimethoxy derivative has a lower molecular weight (~237 g/mol) compared to the target compound (386 g/mol), which may correlate with improved bioavailability .

Biological Activity

(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the dichlorobenzenesulfonyl group enhances its pharmacological properties by increasing solubility and bioavailability.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Chloride Transport Modulation : Analogous compounds have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This is particularly relevant for therapeutic strategies aimed at treating cystic fibrosis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antibacterial properties against various strains of bacteria including Escherichia coli and Staphylococcus aureus.

Antimicrobial Activity

A comprehensive study evaluated the antibacterial effects of various tetrahydroisoquinoline derivatives. The results indicated that certain analogs demonstrated significant inhibition against gram-negative and gram-positive bacteria. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
IVaE. coli15
IVbKlebsiella pneumoniae12
IVcStaph. aureus18

These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance antibacterial efficacy .

Case Studies

  • Cystic Fibrosis Treatment : In a study involving a series of tetrahydroisoquinoline-3-carboxylic acid diamides, it was found that these compounds significantly improved chloride transport in cells with mutant CFTR. The most potent analogs had EC50 values below 10 nM, demonstrating their potential as therapeutic agents for cystic fibrosis .
  • Antitumor Activity : Another investigation into the biological activity of related tetrahydroisoquinoline derivatives revealed promising results in inhibiting tumor cell proliferation in vitro. The mechanisms were attributed to apoptosis induction and cell cycle arrest .

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